molecular formula C15H20O4 B14488651 6-Ethoxy-2-oxohexyl benzoate CAS No. 63521-04-0

6-Ethoxy-2-oxohexyl benzoate

Cat. No.: B14488651
CAS No.: 63521-04-0
M. Wt: 264.32 g/mol
InChI Key: MBDCTPVRRNHYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-2-oxohexyl benzoate is an ester derivative of benzoic acid, characterized by a hexyl chain substituted with an ethoxy group at position 6 and a ketone group at position 2. Its structure combines aromatic and aliphatic functionalities, making it distinct from simpler alkyl benzoates. The compound’s unique substituents likely influence its solubility, reactivity, and biological interactions, which are critical for applications in pharmaceuticals, cosmetics, or industrial chemistry .

Properties

CAS No.

63521-04-0

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(6-ethoxy-2-oxohexyl) benzoate

InChI

InChI=1S/C15H20O4/c1-2-18-11-7-6-10-14(16)12-19-15(17)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3

InChI Key

MBDCTPVRRNHYFD-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCC(=O)COC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-oxohexyl benzoate typically involves the esterification of benzoic acid with 6-ethoxy-2-oxohexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

Benzoic acid+6-ethoxy-2-oxohexanolH2SO46-Ethoxy-2-oxohexyl benzoate+H2O\text{Benzoic acid} + \text{6-ethoxy-2-oxohexanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Benzoic acid+6-ethoxy-2-oxohexanolH2​SO4​​6-Ethoxy-2-oxohexyl benzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-oxohexyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: 6-Ethoxy-2-hydroxyhexyl benzoate.

    Substitution: Various substituted benzoates depending on the substituent introduced.

Scientific Research Applications

6-Ethoxy-2-oxohexyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances, flavorings, and other consumer products.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-oxohexyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions are often studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-ethoxy-2-oxohexyl benzoate with structurally related esters, focusing on physicochemical properties, reactivity, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility Trends Applications Toxicity Insights
This compound C₁₅H₂₀O₄ 276.32 g/mol Ethoxy (C-O-C), ketone (C=O) Moderate polarity; likely soluble in ethanol/acetone Potential use in polymer resins, drug delivery systems Limited data; ketone may enhance metabolic reactivity
Ethyl benzoate () C₉H₁₀O₂ 150.18 g/mol Ethyl ester Low polarity; soluble in organic solvents Cosmetic emollient, flavoring agent Low acute toxicity (LD₅₀ > 5,000 mg/kg in rats)
Ethyl 2-methoxybenzoate () C₁₀H₁₂O₃ 180.20 g/mol Methoxy (OCH₃), ethyl ester Soluble in ethanol; limited water solubility Food additive, fragrance component Complies with JECFA/FCC safety standards
Ethyl 4-(dimethylamino) benzoate () C₁₁H₁₅NO₂ 193.24 g/mol Dimethylamino (N(CH₃)₂) High reactivity in resin systems Dental resins, photoinitiators Enhanced reactivity may require handling precautions

Structural and Functional Differences

  • Ethoxy vs. Methoxy Groups: Unlike ethyl 2-methoxybenzoate, which has a methoxy group on the aromatic ring, this compound features an ethoxy group on the aliphatic chain.
  • Ketone Functionality: The 2-oxo group introduces a reactive site absent in simpler alkyl benzoates, enabling participation in keto-enol tautomerism or nucleophilic additions. This reactivity is comparable to ethyl 4-(dimethylamino) benzoate, where substituents enhance polymerization efficiency in resin systems .

Physicochemical Properties

  • Solubility : The ketone and ethoxy groups increase polarity compared to ethyl benzoate, suggesting improved solubility in polar aprotic solvents (e.g., acetone). However, the long hexyl chain may counterbalance this by enhancing lipophilicity, similar to C12-15 alkyl benzoates used in cosmetics .
  • Thermal Stability : Aliphatic ketones typically lower thermal stability relative to aromatic esters. For example, ethyl 2-methoxybenzoate has a melting point of ~25°C , while this compound may exhibit lower crystallinity due to chain flexibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.